molecular formula C20H17NO5 B1223170 Bianfugenine CAS No. 88142-60-3

Bianfugenine

Cat. No. B1223170
CAS RN: 88142-60-3
M. Wt: 351.4 g/mol
InChI Key: OOWSNEKQIRVGCG-UHFFFAOYSA-N
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Description

Bianfugenine is an isoquinoline alkaloid . It is identified with the CAS number 88142-60-3 and has a molecular formula of C20H17NO5 . The compound is used for research and development purposes .


Physical And Chemical Properties Analysis

Bianfugenine has a molecular weight of 351.35 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 602.8±55.0 °C at 760 mmHg . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Alkaloid Identification and Characterization

One of the primary scientific applications of Bianfugenine is its identification and characterization as a natural compound. A study by Hou & Xue (1984) reported the isolation of Bianfugenine from Menispermum dauricum DC, an ethanolic extract. This study was instrumental in understanding the structural properties of this compound, as well as its classification as an oxoisoaporphine-type alkaloid.

Bioapplications and Biomaterials

Although not directly related to Bianfugenine, studies in the field of biomaterials and bioapplications offer insights into the potential applications of similar compounds. For instance, Dash et al. (2011) discuss the extensive applications of chitosan in medicine, highlighting the potential of natural compounds for various biomedical applications. The chemical structure and biological properties of chitosan, a biopolymer, are summarized, providing a context for exploring the possible uses of Bianfugenine in similar domains.

Traditional Chinese Medicine Research

In traditional Chinese medicine, compounds like Bianfugenine are often used in complex herbal formulations. Jiang et al. (2012) describe the role of syndrome differentiation in guiding the choice of treatment with herbal formulae, which may include compounds like Bianfugenine. This approach integrates traditional methods with modern scientific research, potentially opening avenues for the application of Bianfugenine in personalized medicine.

Lipid Increase in Soybean Research

Research in agricultural biotechnology, such as the work by Lardizabal et al. (2008), demonstrates the potential of natural compounds in enhancing crop qualities. Although Bianfugenine itself is not mentioned, the methodology and approach used in this study can provide insights into how natural compounds like Bianfugenine could be applied in plant science and agriculture.

Safety And Hazards

Bianfugenine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWSNEKQIRVGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CC4=C3C(=C(C(=C4OC)OC)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236851
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bianfugenine

CAS RN

88142-60-3
Record name Dauriporphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88142-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bianfugenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088142603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
ZM Jiang, L Wang, H Pang, Y Guo, PT Xiao… - … of Pharmaceutical and …, 2019 - Elsevier
… The fragmentation pathways of aporphine alkaloids representing three different subtypes (laurifoline, bianfugenine and isocorydine N-oxide analogs), were outlined by comparatively …
Number of citations: 30 www.sciencedirect.com
Y Li, G Zheng, L Liu - Chinese journal of integrative medicine, 2019 - Springer
Objective To decipher the possible mechanisms of Sinomenium Acutum (SA) in treating diseases by a bioinformatics method. Methods SA ingredients were searched according to …
Number of citations: 5 link.springer.com
Y Yang, Y Sun, Z Wang, M Yin, R Sun… - Frontiers in Plant …, 2022 - ncbi.nlm.nih.gov
Benzylisoquinoline alkaloids (BIAs) are a large family of plant natural products with important pharmaceutical applications. Sinomenium acutum is a medicinal plant from the …
Number of citations: 0 www.ncbi.nlm.nih.gov
W Liu, Z Jiang, Y Chen, P Xiao, Z Wang… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Sinomenii Caulis (SC) is a well-konwn traditional Chinese medicine used for treatment of rheumatoid arthritis (RA), dermatophytosis and paralysis. …
Number of citations: 33 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… ), bianfugedine (86-12), and bianfugenine (86-13), were isolated from the ethanolic extract of the rhizome of M. dauricum [10, 11]. Bianfugenine had already been isolated from the vines …
Number of citations: 0 link.springer.com
S Catyomene, P Menispermum, R Penianthus… - Josti MARIA BARBOSA … - ds.amu.edu.et
The PROTOB alkaloid group has 275 (19%) bibliographic citations among the alkaloids of the family Menispermaceae. They are distributed in 29 of the 45 genera studied. The genera …
Number of citations: 2 ds.amu.edu.et
Y Yang, Y Sun, Z Wang, M Yin, R Sun, L Xue… - Frontiers in Plant …, 2022 - frontiersin.org
Benzylisoquinoline alkaloids (BIAs) are a large family of plant natural products with important pharmaceutical applications. Sinomenium acutum is a medicinal plant from the …
Number of citations: 4 www.frontiersin.org
H Guinaudeau, M Lebœuf, A Cavé - Journal of natural products, 1994 - ACS Publications
Substantial progress has been made since 1988 in the field of aporphinoid alkaloids, including aporphines sensu stricto and biogenetically related aporphinoids. This review …
Number of citations: 219 pubs.acs.org
Y Li, R Li, Z Ouyang, S Li - Evidence-Based Complementary and …, 2015 - hindawi.com
Traditional Chinese Medicine (TCM) doctors always prescribe various herbal formulae tailored to individual patients. However, there is still a lack of appropriate methods to study the …
Number of citations: 30 www.hindawi.com
J Zhang, L Chen, J Sun - ChemMedChem, 2018 - Wiley Online Library
Oxoisoaporphine alkaloids are a family of oxoisoquinoline‐derived alkaloids that were first isolated from the rhizome of Menispermum dauricum DC. (Menispermaceae). It has been …

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